Cas no 1353969-80-8 (N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide)
![N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide structure](https://ja.kuujia.com/scimg/cas/1353969-80-8x500.png)
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide 化学的及び物理的性質
名前と識別子
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- N-[1-(2-chloro-acetyl)-piperidin-4-yl]-n-methyl-acetamide
- N-(1-(2-Chloroacetyl)piperidin-4-yl)-N-methylacetamide
- N-[1-(2-Chloroacetyl)piperidin-4-yl]-N-methylacetamide
- AM93666
- N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide
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- インチ: 1S/C10H17ClN2O2/c1-8(14)12(2)9-3-5-13(6-4-9)10(15)7-11/h9H,3-7H2,1-2H3
- InChIKey: QGNCCAOYTCHKNF-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CCC(CC1)N(C(C)=O)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- トポロジー分子極性表面積: 40.6
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 084640-500mg |
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide |
1353969-80-8 | 500mg |
£694.00 | 2022-03-01 |
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamideに関する追加情報
Professional Introduction to N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide (CAS No. 1353969-80-8)
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1353969-80-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural uniqueness of this compound lies in its piperidine core, which is functionalized with a 2-chloro-acetyl group and a methylamino moiety, contributing to its diverse chemical and pharmacological properties.
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide involves a series of well-designed chemical transformations that highlight the expertise required in organic synthesis. The introduction of the 2-chloro-acetyl group at the piperidine ring introduces reactivity that can be further exploited in the development of more complex derivatives. This strategic placement of functional groups enhances the compound's potential as a building block for drug discovery initiatives.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases. N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide has emerged as a key intermediate in the synthesis of potential drug candidates due to its ability to interact with biological targets in multiple ways. The piperidine scaffold is particularly interesting because it mimics natural amino acid structures, allowing for favorable interactions with biological receptors and enzymes.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. Researchers have leveraged its structure to develop inhibitors and modulators for various therapeutic targets, including enzymes involved in metabolic pathways and signaling cascades. The 2-chloro-acetyl group serves as a handle for further chemical modifications, enabling the creation of libraries of derivatives with tailored pharmacological profiles.
The pharmacological potential of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide has been explored in several preclinical studies. These studies have demonstrated its ability to modulate the activity of key enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The compound's interaction with these biological targets suggests that it could be developed into a therapeutic agent with broad applications.
Advances in computational chemistry and molecular modeling have further accelerated the investigation into this compound's properties. These tools have allowed researchers to predict binding affinities, metabolic stability, and other critical parameters essential for drug development. The integration of experimental data with computational insights has provided a comprehensive understanding of how N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide interacts with biological systems.
The role of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide in drug discovery aligns with current trends toward personalized medicine and targeted therapies. By understanding the structural features that contribute to its biological activity, scientists can design more effective drugs that address specific disease mechanisms. This approach not only improves treatment outcomes but also reduces side effects associated with traditional therapies.
Future research directions for this compound include exploring its potential as an antiviral agent and studying its interactions with novel therapeutic targets. The growing body of evidence supporting the pharmacological relevance of piperidine derivatives continues to drive innovation in this area. As synthetic methods improve and our understanding of biological systems deepens, compounds like N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide are poised to play a crucial role in next-generation drug development.
In conclusion, N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its versatile reactivity, makes it an invaluable tool for researchers striving to develop innovative treatments for human diseases. As the field continues to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry research, offering new opportunities for therapeutic breakthroughs.
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